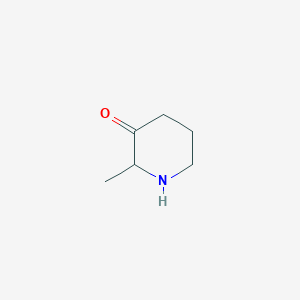
2-Methylpiperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpiperidin-3-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a ketone functional group at the third position. This compound is a derivative of piperidine and is known for its versatility in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-3-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the reduction of 2-methyl-3-piperidone oxime using hydrogen gas over a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process often includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield 2-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: 2-Methylpiperidine.
Substitution: Various substituted piperidones.
Aplicaciones Científicas De Investigación
2-Methylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs used to treat neurological disorders and inflammatory diseases.
Industry: The compound is utilized in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylpiperidin-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Piperidin-2-one: A closely related compound with similar chemical properties but lacks the methyl group at the second position.
3-Methylpiperidin-2-one: Another derivative with the methyl group at the third position, differing in its reactivity and applications.
Uniqueness: 2-Methylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
2-methylpiperidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-6(8)3-2-4-7-5/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGVBVXWOLWYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719762 |
Source


|
| Record name | 2-Methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-65-4 |
Source


|
| Record name | 2-Methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

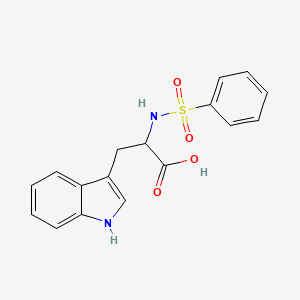
![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
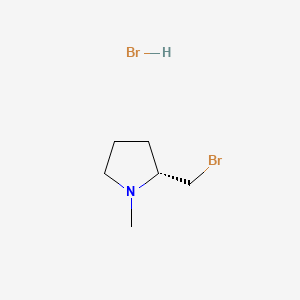

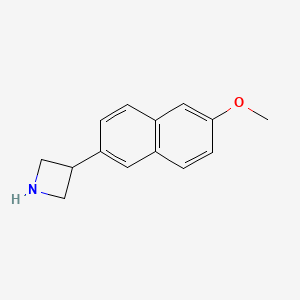
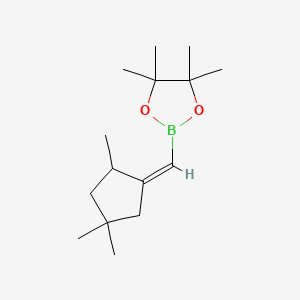
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)



![1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)-](/img/structure/B13627559.png)
![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)

